3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea
Description
The compound 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea is a urea derivative featuring a thiazole core substituted with a methylsulfanylmethyl group and a thiophen-2-yl moiety. The thiazole ring serves as a critical pharmacophore, enabling interactions with biological targets through hydrogen bonding and π-stacking .
Properties
IUPAC Name |
1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS3/c1-15-5-7-6-17-10(11-7)13-9(14)12-8-3-2-4-16-8/h2-4,6H,5H2,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJZZCMYPVXJOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CSC(=N1)NC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity : The target compound’s thiophene group distinguishes it from phenyl-substituted analogs (e.g., 11f, EMAC2061) . Thiophene’s smaller size and sulfur atom may alter binding kinetics compared to bulkier halogenated phenyl groups.
- Synthetic Yields : Analogs like 11f achieve yields >85% , while EMAC2061 shows lower yields (<80%) , suggesting that the target compound’s synthesis may require optimization depending on substituent complexity.
- Functional Groups : The methylsulfanylmethyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) or hydrophilic moieties (e.g., piperazine in ), which influence solubility and target affinity.
Crystallographic and Conformational Insights
- The E-configuration of α,β-unsaturated ketones in thiazole derivatives (e.g., ) ensures planar orientations of aromatic rings, optimizing π-π interactions. The target compound’s conformation (unreported in evidence) may similarly influence bioactivity.
- Crystallographic studies of N-(4-methoxyphenyl)-N'-(5-nitrothiazol-2-yl)urea reveal well-defined hydrogen-bonding networks, suggesting that the urea moiety in the target compound could engage in similar interactions.
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